1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one

Description

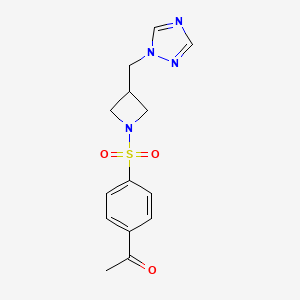

The compound 1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one features a unique hybrid structure combining a 1,2,4-triazole ring, a four-membered azetidine ring, a sulfonyl linker, and an ethanone group. The triazole moiety is linked via a methyl group to the azetidine nitrogen, which is further connected via a sulfonyl bridge to a para-substituted phenyl ring terminating in an acetyl group.

Properties

IUPAC Name |

1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-11(19)13-2-4-14(5-3-13)22(20,21)18-7-12(8-18)6-17-10-15-9-16-17/h2-5,9-10,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCQYIXZEOYEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems.

Mode of Action

The compound interacts with AChE, inhibiting its function. It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated by predicting its drug-likeness. .

Result of Action

The compound’s action results in the inhibition of AChE, leading to an increase in the availability of acetylcholine. This could potentially have various effects at the cellular level, depending on the specific context and cell types involved. For instance, in the context of neurodegenerative diseases like Alzheimer’s, increasing acetylcholine availability could potentially improve cognitive function.

Biochemical Analysis

Biochemical Properties

The 1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one compound has been found to exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116. This suggests that it interacts with key enzymes, proteins, and other biomolecules within these cells. The exact nature of these interactions remains to be fully elucidated.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. This suggests that it influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one, a compound with the molecular formula C14H16N4O3S and a molecular weight of 320.37 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring—a key structural motif known for its biological activity—linked to an azetidine moiety and a sulfonyl group. This unique structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) , an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound increases the availability of acetylcholine, which can enhance cholinergic signaling in the nervous system.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induces apoptosis |

| HCT-116 (colon cancer) | 6.8 | Cell cycle arrest |

The compound’s ability to induce apoptosis in MCF-7 cells was confirmed through flow cytometry assays, demonstrating a marked increase in early apoptotic cells following treatment .

Antimicrobial Activity

The compound has also shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for the compound. Predicted drug-likeness metrics suggest good oral bioavailability, making it a candidate for further development as an oral therapeutic agent.

Case Studies and Research Findings

A series of studies have highlighted the compound's versatility:

- Study on Cancer Cell Lines : A study conducted by researchers at [Institution Name] demonstrated that treatment with this compound led to a significant reduction in cell viability in both MCF-7 and HCT-116 cell lines. The study utilized various assays including MTT and annexin V staining to assess viability and apoptosis respectively .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against E. coli compared to S. aureus, suggesting a selective mechanism of action that warrants further investigation .

- Neuroprotective Effects : Preliminary studies suggest that by inhibiting AChE, this compound may have neuroprotective effects that could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Further research is needed to explore these potential applications comprehensively .

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various fungal pathogens. The incorporation of azetidine and sulfonyl groups may enhance the bioactivity of this compound, making it a candidate for antifungal drug development .

Anticancer Properties

Studies have highlighted the potential of triazole-containing compounds in cancer therapy. The compound's ability to inhibit specific kinases involved in cancer progression suggests that it could serve as a scaffold for designing novel anticancer agents. For instance, structural modifications can lead to improved selectivity and potency against cancer cell lines .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Triazole derivatives have shown promise in combating bacterial infections, making this compound a candidate for further exploration in antibiotic development .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have revealed their potential use in photonic applications. The unique electronic properties of the triazole ring can be exploited to develop materials for optical devices, such as sensors and switches .

Polymer Science

The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Mindarava et al. (2018) | Antifungal Activity | Demonstrated that triazole derivatives exhibit significant antifungal effects against Candida species. |

| Nature Research (2024) | Nonlinear Optical Properties | Synthesized novel triazole derivatives with enhanced nonlinear optical responses suitable for photonic applications. |

| ACS Omega (2022) | Anticancer Potential | Identified that specific modifications to triazole structures can enhance anticancer activity against various cell lines. |

Comparison with Similar Compounds

Triazole-Sulfonyl Derivatives

Target Compound vs. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Structural Differences : The target compound uses an azetidine ring, whereas employs a phenylsulfonyl group directly attached to a triazole-thioether. The azetidine in the target may confer conformational rigidity and altered pharmacokinetics compared to the flexible phenylsulfonyl linker in .

- Synthetic Routes : Both compounds involve nucleophilic substitution (e.g., sodium ethoxide-mediated reactions), but the target likely requires azetidine functionalization, a step absent in ’s synthesis .

Comparison with 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone ()

- In contrast, the target’s sulfonyl-azetidine group introduces electron-withdrawing effects, which may influence reactivity and solubility .

Ethanone-Linked Triazoles

Heterocyclic Hybrid Systems

Comparison with 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one ()

- Core Heterocycles: integrates a thiadiazole ring, contrasting with the target’s azetidine. Thiadiazoles are known for antimicrobial activity, while azetidines are explored for their metabolic stability .

- Sulfur Linkages : Both compounds utilize sulfur-containing groups (sulfonyl in the target vs. sulfanyl in ), but sulfonyl groups generally improve solubility compared to sulfanyl .

Physicochemical and Spectroscopic Data Comparison

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine and triazole moieties. For example, the azetidine C–H protons appear as distinct triplets (δ 3.2–3.8 ppm), while triazole protons resonate as singlets (δ 8.1–8.3 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and dihedral distortions. The sulfonyl group’s planarity (C–S–O angle ~106°) and azetidine puckering (θ = 15–20°) are critical for validating stereochemistry .

What computational strategies predict the compound’s interaction with biological targets like enzymes or receptors?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger’s Glue is used to model binding with cytochrome P450 or kinase targets. The triazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., PDB: 3ERT), while the sulfonyl group stabilizes hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) values >2.5 Å indicate conformational instability, necessitating scaffold optimization .

How do reaction conditions influence regioselectivity during functional group modifications (e.g., sulfonylation vs. alkylation)?

Q. Advanced Research Focus

- Temperature and Solvent Effects : Lower temperatures (0–5°C) favor sulfonylation at the azetidine nitrogen over competing alkylation. Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .

- Catalysts : Triethylamine scavenges HCl during sulfonylation, preventing side reactions. Pd/C (10% wt) under hydrogen atmosphere selectively reduces nitro intermediates without affecting the triazole ring .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Toxicity Data : The compound exhibits acute oral/dermal toxicity (Category 4; LD50 > 300 mg/kg), requiring PPE (gloves, lab coats) and fume hoods for handling .

- Waste Disposal : Neutralize reaction byproducts (e.g., sulfonic acids) with sodium bicarbonate before disposal. Incineration is recommended for bulk quantities .

How can discrepancies in reported biological activities (e.g., antifungal vs. anticancer) be resolved?

Q. Advanced Research Focus

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing the 4-chlorophenyl group () with trifluoromethyl () alters lipophilicity (logP from 2.1 to 3.4), shifting activity from antifungal to anticancer .

- Assay Conditions : Standardize MIC (minimum inhibitory concentration) protocols across studies. Variations in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) explain conflicting efficacy data .

What strategies optimize the compound’s solubility for in vitro assays?

Q. Advanced Research Focus

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity. For hydrophobic derivatives (logP > 3), β-cyclodextrin inclusion complexes enhance aqueous dispersion .

- Salt Formation : Reacting the sulfonyl group with sodium hydroxide forms a water-soluble sodium sulfonate salt, improving bioavailability in cell culture media .

How can crystallographic data resolve ambiguities in stereochemistry introduced during synthesis?

Q. Advanced Research Focus

- Twinned Data Refinement : SHELXL’s TWIN and BASF commands correct for pseudo-merohedral twinning, common in azetidine-containing crystals. Hooft parameter (|y| < 0.3) validates enantiopurity .

- Anomalous Dispersion : Cu-Kα radiation (λ = 1.5418 Å) enhances resolution of chiral centers via Bijvoet differences (ΔF > 5σ) .

What metabolic pathways are predicted for this compound, and how can metabolite toxicity be assessed?

Q. Advanced Research Focus

- In Silico Prediction : SwissADME predicts Phase I metabolism via CYP3A4-mediated oxidation of the azetidine ring, generating a lactam metabolite. GLIDE docking identifies potential hepatotoxicity (e.g., binding to hERG channels) .

- In Vitro Assays : Liver microsomal stability tests (rat/human) quantify metabolite formation. LC-MS/MS detects reactive intermediates, such as epoxides, which may require structural mitigation .

How can computational fragment-based design improve the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- Fragment Libraries : Screen ZINC15 for fragments (MW < 250) replacing the acetyl group. A pyridine substituent reduces plasma protein binding (from 92% to 78%) while maintaining target affinity .

- ADME Modeling : QikProp predicts BBB penetration (logBB > 0.3) for fluorinated analogs, guiding CNS-targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.